Product packaging for AD-227(Cat. No.:)

AD-227

Cat. No.: B1192124
M. Wt: 603.0954
InChI Key: UTAPGZSFNPYXQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Neurodegenerative Mechanisms in Alzheimer's Disease

The pathogenesis of Alzheimer's disease is complex and multifactorial, involving several interconnected molecular and cellular mechanisms that lead to neuronal dysfunction and loss. neurology.orgbiorxiv.orgscispace.com The hallmark neuropathological features of AD include the extracellular accumulation of amyloid-beta (Aβ) peptides, forming senile plaques, and the intracellular aggregation of hyperphosphorylated tau protein, leading to neurofibrillary tangles (NFTs). cambridge.orgneurology.orgbiorxiv.orgmdpi.comresearchgate.netresearchgate.net

Amyloid-beta (Aβ) Pathology: Aβ peptides are derived from the proteolytic cleavage of a larger transmembrane protein called amyloid-beta precursor protein (APP) by β-secretase and γ-secretase enzymes. cambridge.orgresearchgate.netnih.gov An imbalance between the production and clearance of Aβ, particularly the Aβ42 isoform, leads to its aggregation into toxic oligomers, fibrils, and ultimately plaques. cambridge.orgresearchgate.netfrontiersin.orgmdpi.com These Aβ aggregates are believed to trigger a cascade of neurodegenerative events, including synaptic dysfunction, neuronal death, and inflammation. cambridge.orgneurology.orgscispace.comfrontiersin.org While Aβ accumulation is considered an early event, its precise role as the sole initiator of AD progression is still debated, with some studies suggesting that downstream processes like tau pathology and neuroinflammation might be the primary drivers of neurodegeneration. neurology.org

Tau Pathology: Tau is a microtubule-associated protein crucial for stabilizing microtubules, which are essential for neuronal transport systems. cambridge.orgexplorationpub.com In AD, tau undergoes abnormal chemical changes, becoming hyperphosphorylated. This hyperphosphorylation causes tau to detach from microtubules and aggregate into insoluble paired helical filaments, forming neurofibrillary tangles. cambridge.orgneurology.orgmdpi.comresearchgate.netexplorationpub.com The accumulation of these tangles disrupts neuronal transport, leading to synaptic loss and neuronal death, and correlates strongly with the severity of cognitive decline. cambridge.orgneurology.orgresearchgate.net

Other Contributing Factors: Beyond amyloid and tau pathologies, other mechanisms contribute to neurodegeneration in AD, including:

Neuroinflammation: A sustained inflammatory response in the brain, primarily mediated by activated microglia and astrocytes, exacerbates both amyloid and tau pathologies and contributes to neuronal damage. neurology.orgresearchgate.netnih.gov

Oxidative Stress: The brain is highly susceptible to oxidative damage, and increased levels of reactive oxygen species (ROS) due to mitochondrial dysfunction contribute to neuronal cell death in AD. explorationpub.comnih.gov

Synaptic Dysfunction and Neuronal Loss: Early in AD, synaptic damage and subsequent neuronal loss are prominent features, correlating strongly with cognitive impairment. neurology.orgscispace.com This can be influenced by Aβ oligomers, alterations in neurotransmitter systems (e.g., cholinergic and glutamatergic systems), and excitotoxicity. cambridge.orgresearchgate.netscispace.comdergipark.org.tr

Emerging Therapeutic Targets in Alzheimer's Disease Research

The complex and multifactorial nature of AD has led to the exploration of diverse therapeutic targets beyond the traditional amyloid and tau hypotheses. researchgate.netbmrat.orgnih.govnih.gov The goal is to develop disease-modifying treatments that can slow or halt disease progression, rather than merely alleviating symptoms. nih.govsignanthealth.com

Key emerging therapeutic targets include:

Amyloid-beta (Aβ) Clearance and Production Inhibition: This remains a primary focus, with strategies involving:

Monoclonal Antibodies: Therapies like lecanemab and aducanumab aim to reduce amyloid burden by targeting and clearing Aβ plaques. frontiersin.orgdergipark.org.trnih.gov

Secretase Inhibitors: Inhibitors of β-secretase (BACE1) and γ-secretase are being developed to reduce the production of Aβ peptides. nih.govfrontiersin.orgexplorationpub.comnih.gov

Tau Protein Modulation: Strategies to prevent tau aggregation or promote its clearance are under investigation. researchgate.netexplorationpub.comnih.gov This includes anti-tau antibodies and compounds that inhibit tau hyperphosphorylation or aggregation. explorationpub.comnih.gov

Neuroinflammation Modulation: Targeting the sustained inflammatory response in the brain is an increasingly important avenue. nih.govnih.gov This involves modulating microglial activity and inflammatory pathways. nih.gov

Neuroprotection and Synaptic Health: Approaches aimed at preserving neuronal function and synaptic integrity are being explored. nih.gov This includes addressing mitochondrial dysfunction, oxidative stress, and excitotoxicity. frontiersin.orgnih.gov

Cholinergic System Enhancement: While existing symptomatic treatments, such as acetylcholinesterase inhibitors (AChEIs), aim to increase acetylcholine (B1216132) levels in the brain, ongoing research seeks more effective ways to restore cholinergic function. cambridge.orgresearchgate.netdergipark.org.trnih.govoup.com

Genetic and Metabolic Pathways: Targeting genetic risk factors like APOE4 and addressing metabolic dysfunctions, including insulin (B600854) resistance and cholesterol metabolism, are also emerging as promising strategies. mdpi.combmrat.orgfrontiersin.orgnih.gov

The Role of Enzyme Inhibition in Neurodegenerative Disease Therapeutics

Enzymes play a pivotal role in nearly all physiological processes, acting as biological catalysts that regulate biochemical reactions. dergipark.org.tr In neurodegenerative diseases, enzyme dysregulation, including abnormal activation, altered substrate metabolism, or enzyme inhibition, contributes significantly to cellular dysfunction, degeneration, and neuronal death. dergipark.org.tr Therefore, modulating enzyme activity through inhibition has emerged as a central therapeutic strategy to slow down or halt neurodegeneration. dergipark.org.troup.com

Enzyme inhibitors are molecules that bind to an enzyme and block its activity, either by binding to the active site (competitive inhibition) or to another site on the enzyme (non-competitive inhibition), thereby preventing the conversion of substrates into products. Many approved drugs, including those for neurological conditions, function as enzyme inhibitors.

In the context of Alzheimer's disease, enzyme inhibition therapies target various pathological pathways:

Cholinesterase Inhibitors (ChEIs): These are among the most common medications for symptomatic AD treatment. researchgate.netbmrat.orgnih.govdergipark.org.trnih.gov They work by inhibiting acetylcholinesterase (AChE) and sometimes butyrylcholinesterase (BuChE), enzymes responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. researchgate.netbmrat.orgnih.govdergipark.org.trnih.govoup.com By preventing ACh hydrolysis, ChEIs increase ACh concentration, thereby enhancing cholinergic function and improving cognitive symptoms. researchgate.netdergipark.org.trnih.govoup.com

Table 1: Approved Cholinesterase Inhibitors for Alzheimer's Disease (Interactive Data Table)

Compound NameMechanism of ActionPubChem CID
DonepezilReversible AChE inhibitor nih.gov3152
RivastigminePseudo-irreversible AChE and BuChE inhibitor researchgate.netnih.gov70138 [PubChem]
GalantamineCompetitive AChE inhibitor and allosteric modulator of nicotinic acetylcholine receptors researchgate.netdergipark.org.tr9651 [PubChem]

Beta-Secretase 1 (BACE1) Inhibitors: BACE1 is a key enzyme in the amyloidogenic pathway, responsible for the initial cleavage of APP. cambridge.orgfrontiersin.org Inhibiting BACE1 aims to reduce the production of Aβ peptides and thus prevent plaque formation. nih.govfrontiersin.orgexplorationpub.com While promising, clinical trials for some BACE1 inhibitors have faced challenges, including adverse effects or lack of efficacy in advanced stages. researchgate.net

Gamma-Secretase Inhibitors: This enzyme complex performs the second cleavage of APP, leading to Aβ production. cambridge.orgnih.govfrontiersin.org Inhibitors of gamma-secretase aim to lower Aβ synthesis. nih.gov

Kinase Inhibitors: Abnormal phosphorylation of tau protein by various kinases, such as Glycogen Synthase Kinase-3β (GSK-3β) and Cyclin-Dependent Kinase 5 (CDK5), contributes to NFT formation. cambridge.orgscispace.com Inhibitors targeting these kinases are being investigated to reduce tau hyperphosphorylation and aggregation. For example, studies have shown that inhibiting GSK-3β activity can reduce tau phosphorylation. dergipark.org.tr

Other Enzyme Targets: Research also explores inhibiting other enzymes involved in neuroinflammation, oxidative stress, and protein misfolding pathways to mitigate AD pathology. dergipark.org.tr

The development of enzyme inhibitors for AD requires a deep understanding of the disease mechanisms and the specific roles of enzymes within these pathways. dergipark.org.tr While current enzyme inhibitors primarily offer symptomatic relief, ongoing research focuses on developing more precise and effective inhibitors that can target the core pathological processes, potentially leading to disease modification. researchgate.netbmrat.orgdergipark.org.tr

Properties

Molecular Formula

C32H32ClFN6O3

Molecular Weight

603.0954

IUPAC Name

6-Chloro-3-[(cyclohexylmethylamino)-[1-[[4-[(2-fluorophenyl)methoxy]phenyl]methyl]tetrazol-5-yl]methyl]-1H-indole-2-carboxylic acid

InChI

InChI=1S/C32H32ClFN6O3/c33-23-12-15-25-27(16-23)36-30(32(41)42)28(25)29(35-17-20-6-2-1-3-7-20)31-37-38-39-40(31)18-21-10-13-24(14-11-21)43-19-22-8-4-5-9-26(22)34/h4-5,8-16,20,29,35-36H,1-3,6-7,17-19H2,(H,41,42)

InChI Key

UTAPGZSFNPYXQF-UHFFFAOYSA-N

SMILES

O=C(C(N1)=C(C(NCC2CCCCC2)C3=NN=NN3CC4=CC=C(OCC5=CC=CC=C5F)C=C4)C6=C1C=C(Cl)C=C6)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AD-227;  AD 227;  AD227

Origin of Product

United States

Q & A

Q. How to design longitudinal studies assessing this compound's stability under varying environmental conditions?

  • Methodological Answer : Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) per ICH Q1A guidelines. Monitor degradation products via stability-indicating assays (e.g., forced degradation HPLC). Model degradation kinetics using Arrhenius equations to predict shelf-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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AD-227
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